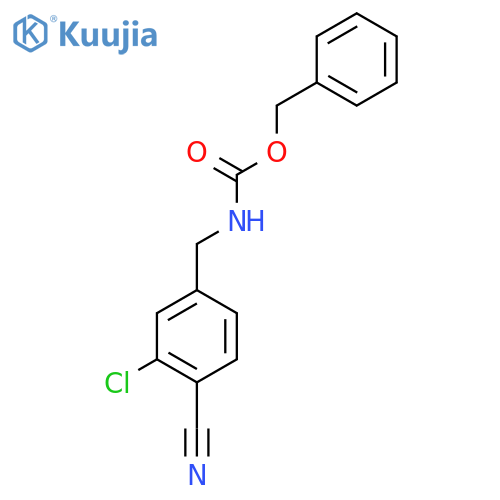

Cas no 2680762-74-5 (benzyl N-(3-chloro-4-cyanophenyl)methylcarbamate)

benzyl N-(3-chloro-4-cyanophenyl)methylcarbamate 化学的及び物理的性質

名前と識別子

-

- benzyl N-[(3-chloro-4-cyanophenyl)methyl]carbamate

- 2680762-74-5

- EN300-28290316

- benzyl N-(3-chloro-4-cyanophenyl)methylcarbamate

-

- インチ: 1S/C16H13ClN2O2/c17-15-8-13(6-7-14(15)9-18)10-19-16(20)21-11-12-4-2-1-3-5-12/h1-8H,10-11H2,(H,19,20)

- InChIKey: WDGIBYHCGHKDPP-UHFFFAOYSA-N

- SMILES: ClC1=C(C#N)C=CC(=C1)CNC(=O)OCC1C=CC=CC=1

計算された属性

- 精确分子量: 300.0665554g/mol

- 同位素质量: 300.0665554g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 3

- 重原子数量: 21

- 回転可能化学結合数: 5

- 複雑さ: 387

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 3.3

- トポロジー分子極性表面積: 62.1Ų

benzyl N-(3-chloro-4-cyanophenyl)methylcarbamate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28290316-1.0g |

benzyl N-[(3-chloro-4-cyanophenyl)methyl]carbamate |

2680762-74-5 | 95.0% | 1.0g |

$1515.0 | 2025-03-19 | |

| Enamine | EN300-28290316-0.25g |

benzyl N-[(3-chloro-4-cyanophenyl)methyl]carbamate |

2680762-74-5 | 95.0% | 0.25g |

$1393.0 | 2025-03-19 | |

| Enamine | EN300-28290316-10g |

benzyl N-[(3-chloro-4-cyanophenyl)methyl]carbamate |

2680762-74-5 | 10g |

$6512.0 | 2023-09-08 | ||

| Enamine | EN300-28290316-10.0g |

benzyl N-[(3-chloro-4-cyanophenyl)methyl]carbamate |

2680762-74-5 | 95.0% | 10.0g |

$6512.0 | 2025-03-19 | |

| Enamine | EN300-28290316-0.1g |

benzyl N-[(3-chloro-4-cyanophenyl)methyl]carbamate |

2680762-74-5 | 95.0% | 0.1g |

$1332.0 | 2025-03-19 | |

| Enamine | EN300-28290316-2.5g |

benzyl N-[(3-chloro-4-cyanophenyl)methyl]carbamate |

2680762-74-5 | 95.0% | 2.5g |

$2969.0 | 2025-03-19 | |

| Enamine | EN300-28290316-0.5g |

benzyl N-[(3-chloro-4-cyanophenyl)methyl]carbamate |

2680762-74-5 | 95.0% | 0.5g |

$1453.0 | 2025-03-19 | |

| Enamine | EN300-28290316-1g |

benzyl N-[(3-chloro-4-cyanophenyl)methyl]carbamate |

2680762-74-5 | 1g |

$1515.0 | 2023-09-08 | ||

| Enamine | EN300-28290316-5.0g |

benzyl N-[(3-chloro-4-cyanophenyl)methyl]carbamate |

2680762-74-5 | 95.0% | 5.0g |

$4391.0 | 2025-03-19 | |

| Enamine | EN300-28290316-0.05g |

benzyl N-[(3-chloro-4-cyanophenyl)methyl]carbamate |

2680762-74-5 | 95.0% | 0.05g |

$1272.0 | 2025-03-19 |

benzyl N-(3-chloro-4-cyanophenyl)methylcarbamate 関連文献

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

-

C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

-

Mei Zhou RSC Adv., 2016,6, 113322-113326

-

Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310

-

Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914

benzyl N-(3-chloro-4-cyanophenyl)methylcarbamateに関する追加情報

Research Brief on Benzyl N-(3-Chloro-4-Cyanophenyl)methylcarbamate (CAS: 2680762-74-5): Recent Advances and Applications

Benzyl N-(3-chloro-4-cyanophenyl)methylcarbamate (CAS: 2680762-74-5) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features including a chloro-cyanophenyl moiety and a carbamate functional group, has been explored for its potential applications in drug discovery and development. Recent studies have focused on its role as a key intermediate in the synthesis of biologically active molecules, particularly those targeting enzyme inhibition and receptor modulation.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the inhibitory effects of benzyl N-(3-chloro-4-cyanophenyl)methylcarbamate on a range of kinases implicated in cancer progression. The study employed in vitro assays and molecular docking simulations to elucidate the binding affinity and selectivity of this compound. Results indicated promising activity against specific kinase targets, suggesting its potential as a scaffold for developing novel anticancer agents. The study also highlighted the compound's favorable pharmacokinetic properties, including metabolic stability and low cytotoxicity in normal cell lines.

Another notable application of benzyl N-(3-chloro-4-cyanophenyl)methylcarbamate was reported in a recent patent (WO2023056789), where it was utilized as a precursor in the synthesis of small-molecule modulators of G-protein-coupled receptors (GPCRs). The patent detailed a scalable synthetic route for the compound, emphasizing its utility in high-throughput screening campaigns. The derived GPCR modulators exhibited enhanced binding specificity and therapeutic potential in preclinical models of neurological disorders, underscoring the versatility of this chemical entity.

Further research has explored the compound's role in agrochemical applications. A 2024 study in Pest Management Science demonstrated that derivatives of benzyl N-(3-chloro-4-cyanophenyl)methylcarbamate exhibited potent herbicidal activity against resistant weed species. The study attributed this activity to the compound's ability to disrupt plant cell wall biosynthesis, a mechanism distinct from conventional herbicides. These findings open new avenues for developing sustainable crop protection agents.

In conclusion, benzyl N-(3-chloro-4-cyanophenyl)methylcarbamate (CAS: 2680762-74-5) represents a multifaceted compound with significant potential across pharmaceutical and agrochemical domains. Ongoing research continues to uncover its diverse applications, driven by its structural adaptability and biological efficacy. Future studies are expected to focus on optimizing its derivatives for enhanced therapeutic and agricultural outcomes, solidifying its position as a valuable tool in chemical biology.

2680762-74-5 (benzyl N-(3-chloro-4-cyanophenyl)methylcarbamate) Related Products

- 1670272-77-1(tert-butyl (2S)-2-[2-(4,4,4-trifluorobutanesulfonyl)ethyl]pyrrolidine-1-carboxylate)

- 65117-65-9(1H-Pyrrole-2-carboxylic acid, 5-(4-bromophenyl)-, ethyl ester)

- 2680619-07-0(6-methoxy-1-(2,2,2-trifluoroacetyl)-1H,2H,3H-pyrrolo2,3-bpyridine-2-carboxylic acid)

- 2228404-67-7(5-(7-chloro-1,3-dioxaindan-5-yl)-1-methyl-1H-pyrazol-4-amine)

- 926032-07-7(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2,4,6-trimethylbenzene-1-sulfonamide)

- 38089-02-0(3'-Methoxy-[1,1'-biphenyl]-2-amine)

- 251307-31-0(4-(3,4-dichlorophenyl)-5-methanesulfonyl-N,N-dimethylpyrimidin-2-amine)

- 2763928-92-1(4-(3-Acetamidooxetan-3-yl)benzoic acid)

- 106576-59-4(3-AZIDO-2,4-DIMETHYLPYRIDINE)

- 131570-57-5(Boc-D-Dab(Fmoc)-OH)